3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine
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Overview
Description
3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a propan-1-amine group attached to the pyrazole ring, along with a 3-methylbut-2-en-1-yl substituent. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbut-2-en-1-yl bromide with 4-aminopyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of 3-methylbut-2-en-1-yl chloride and 4-aminopyrazole under similar reaction conditions. The choice of solvent and base can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the nucleophilic substitution reaction, and subsequent purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Addition: The double bond in the 3-methylbut-2-en-1-yl group can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Addition: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Addition: Halogenated or hydrogenated derivatives.
Scientific Research Applications
3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-2-amine
- 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)butan-1-amine
- 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)butan-2-amine
Uniqueness
The uniqueness of 3-(1-(3-Methylbut-2-en-1-yl)-1H-pyrazol-4-yl)propan-1-amine lies in its specific substitution pattern and the presence of the propan-1-amine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
3-[1-(3-methylbut-2-enyl)pyrazol-4-yl]propan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-10(2)5-7-14-9-11(8-13-14)4-3-6-12/h5,8-9H,3-4,6-7,12H2,1-2H3 |
InChI Key |
GREZICXBQJJAJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1C=C(C=N1)CCCN)C |
Origin of Product |
United States |
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